Tilnoprofen arbamel
Overview
Description
Tilnoprofen arbamel, also known as Y-23023, is a prodrug developed as a new non-steroidal anti-inflammatory drug (NSAID) by Yoshitomi and Japan Tobacco for the treatment of pain in Rheumatoid arthritis . It is a small molecule drug and was discontinued .
Synthesis Analysis
Tilnoprofen arbamel is a synthetic drug with antipyretic and analgesic properties, which is made in the laboratory . It is a metabolite of tilnoprofen that has been synthesized to meet the pharmacopoeia standards for purity .Molecular Structure Analysis
The chemical formula of Tilnoprofen arbamel is C20H22N2O4 . The exact mass is 354.16 and the molecular weight is 354.406 . The elemental analysis shows that it contains C, 67.78; H, 6.26; N, 7.90; O, 18.06 .Chemical Reactions Analysis
Tilnoprofen arbamel is a prodrug, which means it is metabolized in the body to produce the active drug . The exact chemical reactions involved in this process are not specified in the available resources.Scientific Research Applications
1. Quinolones and Antibacterial Research
Tilnoprofen arbamel, as a part of the broader class of quinolones, plays a significant role in antibacterial research. Quinolones are crucial for treating various bacterial infections in humans. The development and action mechanism of quinolones, including their conversion of targets like gyrase and topoisomerase IV into toxic enzymes that fragment the bacterial chromosome, are vital areas of research (Aldred, Kerns, & Osheroff, 2014). Additionally, the emergence of quinolone-resistant bacterial strains due to overuse has been a significant concern, leading to studies on the mechanisms of resistance such as target-mediated resistance, plasmid-mediated resistance, and chromosome-mediated resistance (Ruiz, 2003).
2. Clinical Research and Drug Discovery
The role of tilnoprofen arbamel in clinical research and drug discovery is also notable. Drug research, driven by chemistry and increasingly guided by pharmacology and the clinical sciences, has seen significant contributions from classes of drugs like quinolones. The advent of molecular biology and genomic sciences has deepened the impact of drugs like tilnoprofen arbamel on treating infectious diseases (Drews, 2000).
3. Environmental Impact Studies
Research on tilnoprofen arbamel extends to its environmental impact, particularly its persistence and partitioning in the aquatic environment. Pharmaceuticals like quinolones, when released into water bodies, can have significant ecological risks. Studies have focused on understanding the photodegradation, biodegradation, and sorption of these compounds to mitigate their environmental impact (Yamamoto et al., 2009).
4. Pharmacological Analgesia Research
The use of tilnoprofen arbamel in pharmacological analgesia research, particularly in models like Drosophila, is another area of study. Research methods have been developed to investigate the effects of drugs like tilnoprofen arbamel on the avoidance of noxious stimuli, contributing to understanding pain mechanisms and potential therapeutic uses (Manev & Dimitrijević, 2004).
5. Synthesis and Antimicrobial Effects
Studies also focus on the synthesis of novel compounds related to quinolones and their anti-inflammatory and antibacterial effects. Research in this area contributes to the development of new molecules displaying a range of therapeutic activities, including anti-infective activities (Ahmed et al., 2020).
Future Directions
properties
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl] 2-(2-methyl-5H-chromeno[2,3-b]pyridin-7-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12-5-6-15-10-16-9-14(7-8-17(16)26-19(15)21-12)13(2)20(24)25-11-18(23)22(3)4/h5-9,13H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKRMJAETCUYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC3=C(O2)C=CC(=C3)C(C)C(=O)OCC(=O)N(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048852 | |
Record name | Mepranoprofen arbamel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tilnoprofen arbamel | |
CAS RN |
118635-52-2 | |
Record name | Tilnoprofen arbamel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118635-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tilnoprofen arbamel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118635522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepranoprofen arbamel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TILNOPROFEN ARBAMEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY45T0EF6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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